molecular formula C15H18N4O2 B2712843 N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide CAS No. 2034308-57-9

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide

Cat. No.: B2712843
CAS No.: 2034308-57-9
M. Wt: 286.335
InChI Key: YKUIESVTLSBXSI-UHFFFAOYSA-N
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Description

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole and pyridine rings, followed by their coupling through a methyl bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • N-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)pyridin-3-yl)methylamine
  • N-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

Uniqueness

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19-10-13(9-18-19)12-5-11(6-16-8-12)7-17-15(20)14-3-2-4-21-14/h5-6,8-10,14H,2-4,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUIESVTLSBXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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